

Octaethylene glycol monomethyl ether CAS number 25990-96-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octaethylene glycol monomethyl ether*

Cat. No.: *B1676798*

[Get Quote](#)

An In-depth Technical Guide to **Octaethylene Glycol Monomethyl Ether** (CAS: 25990-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, identified by CAS number 25990-96-9, is a high-purity, monodisperse polyethylene glycol (PEG) derivative.^{[1][2]} Often abbreviated as mPEG8-OH, it consists of a chain of eight ethylene glycol units with one terminus capped by a stable methoxy group and the other terminated by a reactive hydroxyl group.^[2] This distinct structure makes it a critical building block in bioconjugation, drug delivery, and nanotechnology.^{[2][3]}

The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules, while the methoxy cap prevents unwanted crosslinking, ensuring monofunctional reactivity.^{[1][3][4]} The terminal hydroxyl group offers a versatile handle for chemical modification, allowing its conversion into a wide array of functional groups for subsequent conjugation.^[2] Its monodispersity is a key advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with well-defined structures and predictable properties, which is crucial in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[5][6]}

Physicochemical Properties

The physical and chemical properties of **Octaethylene glycol monomethyl ether** are summarized below.

Property	Value	References
CAS Number	25990-96-9	[2] [7]
Molecular Formula	C ₁₇ H ₃₆ O ₉	[2] [7]
Molecular Weight	384.46 g/mol	[2]
IUPAC Name	2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol	
Synonyms	mPEG8-OH, m-PEG8-alcohol, Methyl-PEG8-alcohol	[2]
Appearance	Colorless to light yellow clear liquid	
Density	1.075 - 1.090 g/cm ³	[6] [7] [8]
Boiling Point	454 °C @ 760 mmHg; 216 °C @ 2 mmHg	[7] [8]
Refractive Index	~1.46	
Purity	Typically ≥95%	[2]

Applications in Bioconjugation and Drug Development

The primary utility of mPEG8-OH lies in its role as a versatile, hydrophilic linker.[\[2\]](#) Its discrete length strikes a balance between providing sufficient hydrophilicity and maintaining a compact molecular architecture.[\[3\]](#)

- Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody.[\[9\]](#) PEG-based linkers, derived from precursors like mPEG8-OH, are used to improve the solubility and stability of the ADC.[\[9\]](#)[\[10\]](#) The hydrophilic nature of the

PEG chain can mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall pharmacokinetic profile of the conjugate.[10]

- **PROTACs:** As a component in PROTACs, the mPEG8 spacer connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3][6] This linker is not merely a spacer; its length and flexibility are critical for orienting the two proteins to facilitate the ubiquitination and subsequent degradation of the target protein.[6]
- **Protein and Peptide PEGylation:** PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides.[11][12] Using a monodisperse linker like mPEG8-OH allows for precise control over the modification, resulting in a homogeneous product with improved serum half-life, increased stability, and reduced immunogenicity.[5][12]
- **Drug Delivery and Nanotechnology:** The mPEG8-OH chain can be attached to the surface of nanoparticles, liposomes, and micelles.[13][14] This creates a hydrophilic shield that reduces clearance by the reticuloendothelial system (RES), prolonging circulation time in what is known as the "stealth effect".[13] It also serves to reduce non-specific protein binding on various surfaces.[15]

Experimental Protocols

As mPEG8-OH is a foundational building block, its utility often begins with the derivatization of its terminal hydroxyl group. The following protocols provide detailed methodologies for its functionalization and subsequent use in bioconjugation.

Protocol 1: Synthesis of m-PEG8-thiol from m-PEG8-OH

This protocol describes a two-step process to convert the terminal hydroxyl group into a reactive thiol, useful for conjugation to maleimides or noble metal surfaces.[1]

Step A: Activation of m-PEG8-OH to m-PEG8-tosylate (m-PEG8-OTs)

- **Dissolution:** In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-PEG8-OH (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]
- **Cooling:** Cool the solution to 0 °C using an ice bath.[1]

- Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the stirred solution. Then, add a base such as pyridine or triethylamine (~1.5 equivalents).^[1]
- Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).^[1]
- Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude m-PEG8-OTs.^[1]

Step B: Synthesis and Purification of m-PEG8-thiol

- Thioacetylation: Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) and add potassium thioacetate (KSAc, 1.5-2.0 equivalents).^[1]
- Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.^[1]
- Extraction: After cooling, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude m-PEG8-thioacetate (m-PEG8-SAc).^[1]
- Deprotection: Dissolve the crude m-PEG8-SAc in a methanol/water mixture. Add a base like sodium hydroxide to hydrolyze the thioacetate. Stir at room temperature for 12-18 hours under an inert atmosphere to prevent disulfide formation.^[1]
- Purification: Neutralize the reaction, extract the product into DCM, and concentrate. Purify the crude m-PEG8-thiol using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).^[1]

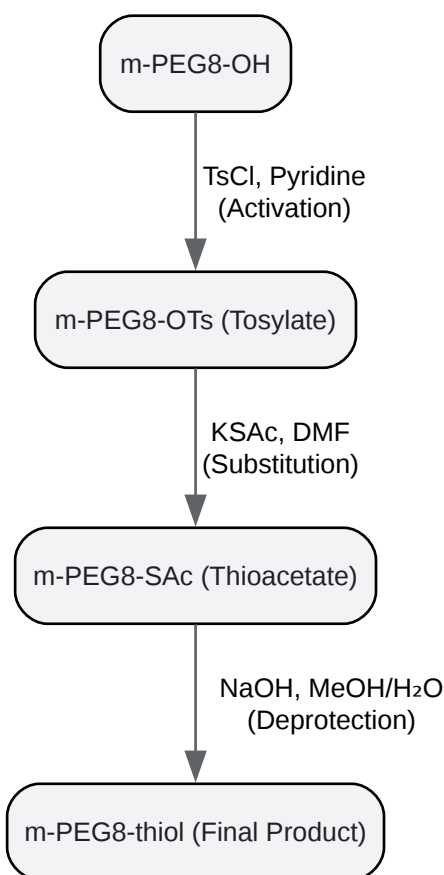


Diagram 1: Synthesis of m-PEG8-thiol

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of m-PEG8-thiol

Protocol 2: Antibody-Drug Conjugation using an m-PEG8-NHS Ester Linker

This protocol outlines the stochastic conjugation of a drug, pre-linked to an m-PEG8-NHS ester, to primary amines (lysine residues) on a monoclonal antibody (mAb).^[5]

Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).^[5]
- Drug pre-conjugated to m-PEG8-NHS ester (Drug-Linker).^[5]
- Anhydrous dimethyl sulfoxide (DMSO).^[5]

- Conjugation and purification buffers.

Procedure:

- Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (e.g., PBS) using a desalting column. Adjust the final mAb concentration to 5-10 mg/mL.[\[5\]](#)
- Drug-Linker Preparation: Dissolve the Drug-Linker construct in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[\[5\]](#)
- Conjugation Reaction: Add a calculated molar excess of the Drug-Linker DMSO stock to the stirring antibody solution. The molar ratio determines the final drug-to-antibody ratio (DAR) and must be optimized. The reaction is efficient at a pH of 7-9.[\[5\]](#)
- Incubation: Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).
- Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to consume any unreacted NHS ester.
- Purification: Remove unconjugated Drug-Linker and other small molecules from the ADC product. Size-exclusion chromatography (SEC) is commonly used for this separation, effectively isolating the high-molecular-weight ADC.[\[5\]](#)
- Characterization: The purified ADC should be characterized to determine DAR, aggregation levels, and purity.

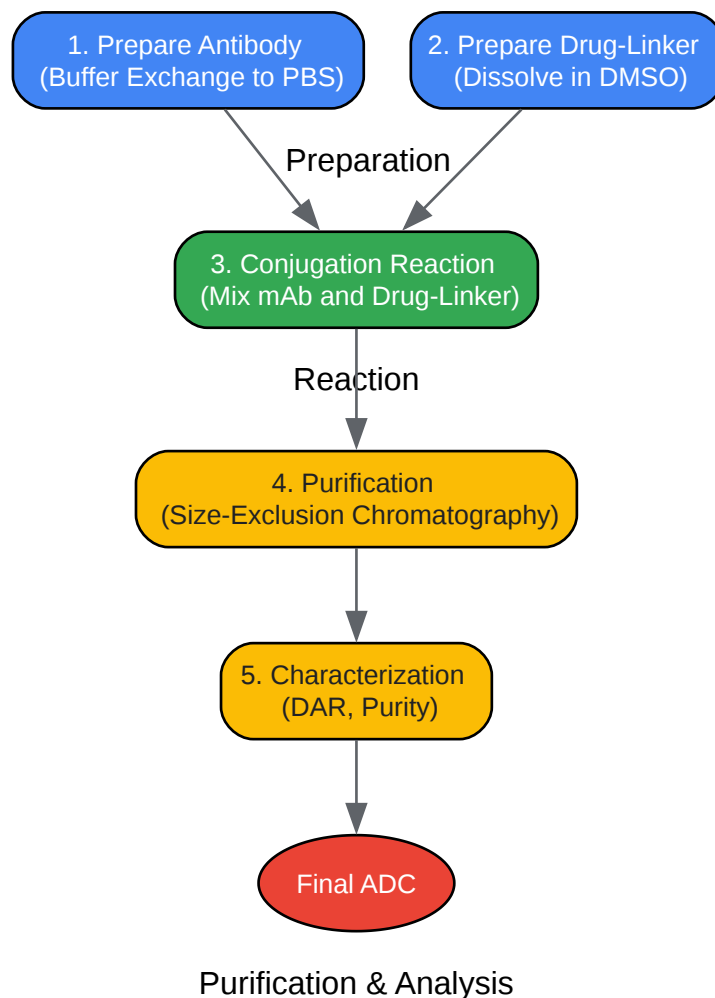


Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation

[Click to download full resolution via product page](#)

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation

Biological System Interactions

Octaethylene glycol monomethyl ether itself is not known to be bioactive or to directly influence signaling pathways. Its significance lies in its use as a linker to modulate the properties of bioactive molecules.

- **PROTAC Mechanism:** In a PROTAC, the mPEG8 linker enables the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking

it for degradation by the proteasome. The linker's flexibility and length are crucial for allowing the correct orientation of the two proteins for this process to occur efficiently.[3][6]

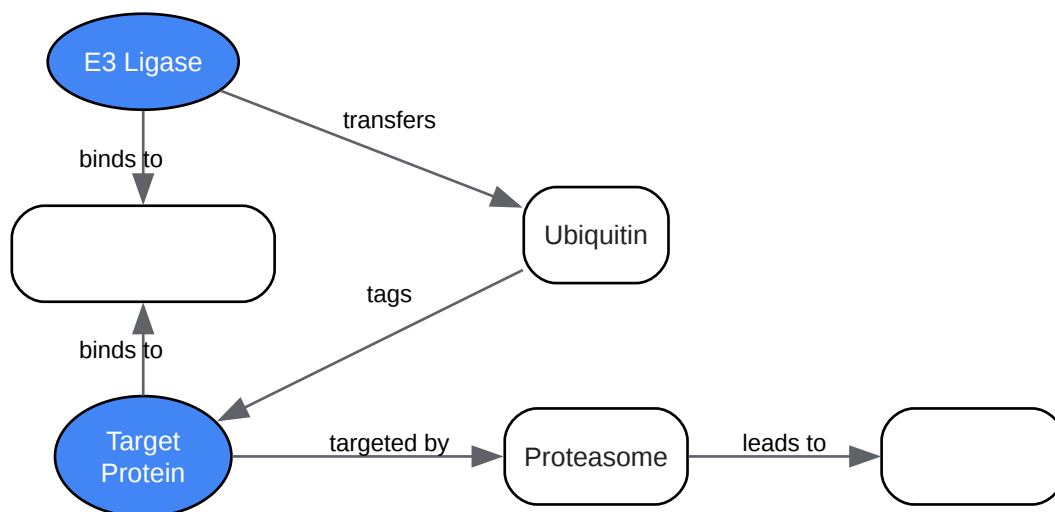


Diagram 3: Conceptual PROTAC Mechanism of Action

[Click to download full resolution via product page](#)

Diagram 3: Conceptual PROTAC Mechanism of Action

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of mPEG8-OH.

Category	Information	References
Signal Word	Warning	[16]
Pictogram	GHS07 (Harmful / Irritant)	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[16]
Precautionary Statements	P261: Avoid breathing mist/vapours.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[16]
Storage	Store refrigerated (0-10°C) or frozen (-20°C). Keep in a dry place and avoid direct sunlight.	[2][8]
Handling	Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Equilibrate vial to room temperature before opening to avoid moisture condensation.	[15][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mPEG8-OH, Octaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Octaethylene glycol monomethyl ether | TargetMol [targetmol.com]
- 7. AB250376 | CAS 25990-96-9 – abcr Gute Chemie [abcr.com]
- 8. ptc.bocsci.com [ptc.bocsci.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nbino.com [nbino.com]
- 15. broadpharm.com [broadpharm.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- To cite this document: BenchChem. [Octaethylene glycol monomethyl ether CAS number 25990-96-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676798#octaethylene-glycol-monomethyl-ether-cas-number-25990-96-9\]](https://www.benchchem.com/product/b1676798#octaethylene-glycol-monomethyl-ether-cas-number-25990-96-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com